molecular formula C4H9KO B8490666 1-Butanol, potassium salt CAS No. 3999-70-0

1-Butanol, potassium salt

Cat. No. B8490666
CAS RN: 3999-70-0
M. Wt: 112.21 g/mol
InChI Key: CUQOHAYJWVTKDE-UHFFFAOYSA-N
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Patent
US05648442

Procedure details

Butanediol (40 ml; 40.68 g; 0.452 mol) was stirred in a 100 ml round bottomed flask, and treated portionwise with potassium butoxide (17.60 g; 0.144 mol). The initial reaction was exothermic. The reaction mixture was stirred for 1.5 hours at room temperature. The resulting cloudy solution was then treated with chloromethyl styrene (20.00 g; 0.131 mol). The styrene formed an upper, pale green layer, (the colouration being due to the presence of inhibitor), whose color darkened considerably on the addition of 18-crown-6 (0.49 g; 1.86×10-3 mole). The flask was stoppered, protected from light, and stirred for 28 hours at room temperature. The mixture was then poured into water (120 ml) and extracted with dichloromethane (4×50 ml). The combined organic extracts were dried (MgSO4) and evaporated to give viscous yellow oil (932.7 g). This oil was distilled from a small amount of CuCl to give a product showing some impurities on TLC. The oil was then chromatographed on silica gel, initially eluting with dichloromethane/petrol (1:1) to remove the impurities. The product was then eluted off the column with ethyl acetate/petrol (1:1). Evaporation of the solvent gave a colourless oil, which was distilled to give the desired styrylbutyl alcohol as a colourless oil b.pt. 150°-152°/0.4 mbar. Yield 18.70 g; 69.2%.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([OH:6])(O)[CH2:2][CH2:3][CH3:4].[O-:7][CH2:8][CH2:9][CH2:10][CH3:11].[K+].Cl[CH2:14][CH:15]=[CH:16][C:17]1C=CC=C[CH:18]=1>>[OH:7][CH2:8][CH2:9][CH2:10][CH2:11][O:6][CH2:1][C:2]1[CH:3]=[CH:4][C:16]([CH:17]=[CH2:18])=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(CCC)(O)O
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
[O-]CCCC.[K+]
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
ClCC=CC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The initial reaction

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OCCCCOCC1=CC=C(C=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.